5,6-Difluoro-1,3-benzoxazol-2-amine
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Overview
Description
5,6-Difluoro-1,3-benzoxazol-2-amine, also known as DFBA, is an organic compound with a molecular weight of 171. It has the linear formula C7H4F2N2O .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.12 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Structural Analysis and Coordination Compounds
A study by Téllez et al. (2013) synthesized a novel compound related to 5,6-Difluoro-1,3-benzoxazol-2-amine, focusing on its structural analysis and the synthesis of coordination compounds with cobalt and nickel. This research aids in understanding the structural properties and potential applications of similar benzoxazole derivatives (Téllez et al., 2013).
Unique Regioselectivity in Alkylation of Amines
Lahm and Opatz (2014) explored the benzoxazole substituent as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, highlighting the unique regioselectivity and potential for synthesizing complex molecular structures (Lahm & Opatz, 2014).
Electrochemically Initiated Oxidative Amination
Gao et al. (2014) developed an electrochemical method for coupling benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This approach is environmentally friendly and reduces waste, highlighting its potential in green chemistry applications (Gao et al., 2014).
Anticancer Agent Synthesis
Murty et al. (2011) investigated the synthesis of benzoxazole derivatives for their potential as potent anticancer agents. This study contributes to understanding the role of benzoxazole compounds in the development of new therapeutic agents (Murty et al., 2011).
Application in Live Cell Imaging
A study by Gao et al. (2017) on a fluorescent dye derived from benzoxazole demonstrated its application in live cell imaging, showcasing the potential of benzoxazole compounds in biological imaging and diagnostics (Gao et al., 2017).
Synthesis of Novel Aromatic Poly(ether-imide)
Toiserkani (2011) explored the synthesis of new poly(ether-imide)s with benzoxazole pendent groups, contributing to the development of high-performance polymers with potential applications in various industries (Toiserkani, 2011).
Mechanism of Action
Target of Action
The primary targets of 5,6-Difluoro-1,3-benzoxazol-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that benzoxazoles, the class of compounds to which it belongs, often interact with their targets by forming hydrogen bonds and aromatic interactions .
Biochemical Pathways
Benzoxazoles have been found to exhibit a broad range of biological activities, including antifungal activity
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
It has been suggested that benzoxazoles may have antifungal activity, indicating that they may interfere with the growth and reproduction of fungal cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Properties
IUPAC Name |
5,6-difluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCAEDSVIVMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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